![molecular formula C19H23NO6S B15250706 Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- is a synthetic compound with the molecular formula C19H23NO6S and a molecular weight of 393.46 g/mol . This compound is known for its unique chemical structure, which includes a leucine backbone and a sulfonyl group attached to a phenyl ring substituted with a methoxyphenoxy group . It is used in various scientific research applications due to its reactivity and selectivity .
Preparation Methods
The synthesis of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves several steps. One common synthetic route includes the reaction of leucine with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity . The methoxyphenoxy group can enhance the compound’s binding affinity and selectivity for certain targets . These interactions can affect various cellular pathways, leading to changes in cellular function and behavior .
Comparison with Similar Compounds
Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- can be compared with other similar compounds, such as:
Leucine,N-[[4-(2-hydroxyphenoxy)phenyl]sulfonyl]-: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and binding properties.
Leucine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-: The presence of a chlorine atom can influence the compound’s chemical stability and reactivity.
Leucine,N-[[4-(2-nitrophenoxy)phenyl]sulfonyl]-: The nitro group can introduce different electronic effects, impacting the compound’s interactions with molecular targets.
These comparisons highlight the unique features of Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]- and its potential advantages in various applications .
Properties
Molecular Formula |
C19H23NO6S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H23NO6S/c1-13(2)12-16(19(21)22)20-27(23,24)15-10-8-14(9-11-15)26-18-7-5-4-6-17(18)25-3/h4-11,13,16,20H,12H2,1-3H3,(H,21,22)/t16-/m0/s1 |
InChI Key |
JBEFGVKJNHLKKB-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


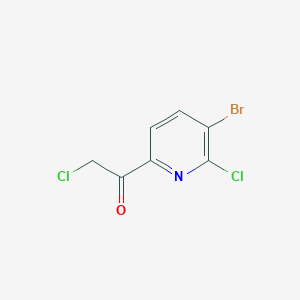

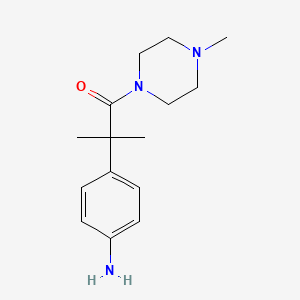
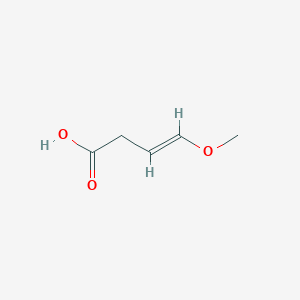
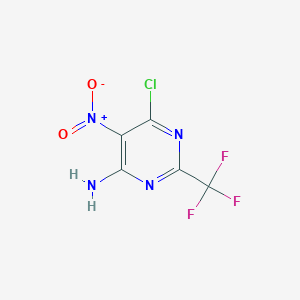
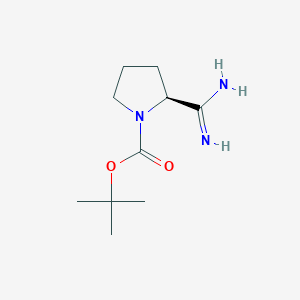
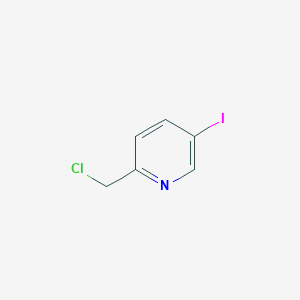

![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)

![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
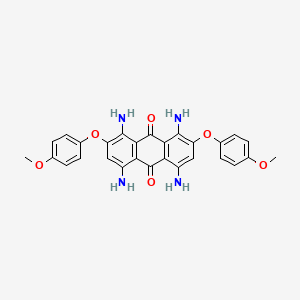
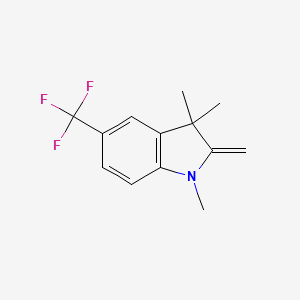
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
